molecular formula C6H6ClN B1302946 3-Chloro-2-methylpyridine CAS No. 72093-03-9

3-Chloro-2-methylpyridine

Cat. No.: B1302946
CAS No.: 72093-03-9
M. Wt: 127.57 g/mol
InChI Key: YSEYOMUPVMGJPP-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpyridine is an organic compound with the molecular formula C6H6ClN. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a methyl group at the second position of the pyridine ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Scientific Research Applications

3-Chloro-2-methylpyridine is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

3-Chloro-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation . This modulation can lead to changes in gene expression, affecting various cellular functions. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . These toxic effects are likely due to the compound’s interaction with metabolic enzymes, leading to the accumulation of toxic metabolites. Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound can also undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which help in its detoxification and excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, allowing it to reach its target sites . Once inside the cells, this compound can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within cells can also affect its interactions with other biomolecules, determining its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylpyridine can be synthesized through several methods. One common method involves the chlorination of 2-methylpyridine. This reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures. Another method involves the reaction of 2-methylpyridine with sulfuryl chloride (SO2Cl2) under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form 3-chloro-2-pyridinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Corresponding substituted pyridines.

    Oxidation: 3-Chloro-2-pyridinecarboxylic acid.

    Reduction: this compound.

Comparison with Similar Compounds

  • 2-Chloro-3-methylpyridine
  • 2-Chloro-4-methylpyridine
  • 3-Chloro-4-methylpyridine

Comparison: 3-Chloro-2-methylpyridine is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity towards nucleophiles and electrophiles.

Properties

IUPAC Name

3-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEYOMUPVMGJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376459
Record name 3-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72093-03-9
Record name 3-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72093-03-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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